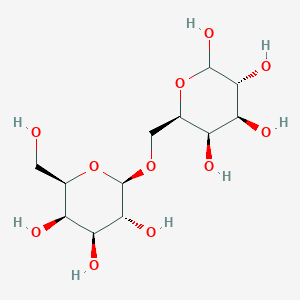
6-O-beta-D-galactopyranosyl-D-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-β-D-Galactopyranosyl-D-galactose is a disaccharide composed of two galactose molecules linked by a β-1,6-glycosidic bond. This compound is often used in biochemical research, particularly in studies involving carbohydrate-binding proteins and immunoglobulins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-β-D-Galactopyranosyl-D-galactose typically involves the glycosylation of a galactose derivative. One common method is the fusion of penta-O-acetyl-β-D-galactopyranose with benzyl 2,3,4-tri-O-acetyl-β-D-galactopyranoside in the presence of a catalytic amount of toluene-p-sulphonic acid. The product is then deacetylated and hydrogenated to yield the desired disaccharide .
Industrial Production Methods
Industrial production of 6-O-β-D-Galactopyranosyl-D-galactose can involve enzymatic synthesis using β-galactosidase. This enzyme catalyzes the transfer of a galactopyranosyl residue from lactose to another galactose molecule, forming the β-1,6 linkage. The enzyme can be immobilized on a solid support to enhance its reusability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-O-β-D-Galactopyranosyl-D-galactose can undergo various chemical reactions, including:
Oxidation: The primary alcohol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
6-O-β-D-Galactopyranosyl-D-galactose is widely used in scientific research due to its unique structure and properties:
Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage.
Biology: It is used in binding studies of immunoglobulins specific for β-D-(1→6)-linked D-galactopyranans.
Industry: It is used in the production of prebiotic oligosaccharides and functional foods.
Mécanisme D'action
The mechanism of action of 6-O-β-D-Galactopyranosyl-D-galactose involves its interaction with specific carbohydrate-binding proteins, such as lectins and antibodies. These interactions can modulate various biological processes, including cell signaling, immune response, and pathogen recognition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lactulose (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): A synthetic disaccharide used as a prebiotic and laxative.
Galacto-oligosaccharides (GOS): Prebiotic carbohydrates derived from lactose.
Uniqueness
6-O-β-D-Galactopyranosyl-D-galactose is unique due to its specific β-1,6 linkage between two galactose molecules, which is less common compared to other disaccharides like lactose (β-1,4 linkage) and sucrose (α-1,2 linkage). This unique structure makes it particularly useful in studies involving β-1,6-linked polysaccharides and their biological functions .
Propriétés
Numéro CAS |
3031-35-4 |
|---|---|
Formule moléculaire |
C12H22O11 |
Poids moléculaire |
342.30 g/mol |
Nom IUPAC |
(3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12-/m1/s1 |
Clé InChI |
DLRVVLDZNNYCBX-JZSVMVJISA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















